Antiproliferative Activity: PHA-680632 shows significant antiproliferative activity across a wide range of cancer cell lines.
Tumor Growth Inhibition: In animal tumor models, PHA-680632 effectively inhibits tumor growth at well-tolerated doses.
Biochemical Assay: PHA-680632’s activity was evaluated using a biochemical ATP competitive kinase assay.
Cell Lines: A panel of cancer cell lines was tested for antiproliferative activity.
Mechanism of Action: Immunohistochemistry, Western blotting, and Array Scan were used to study the mechanism of action and biomarker modulation.
Validation: Specific knockdown of Aurora kinase targets using small interfering RNA validated observed phenotypes.
Efficacy Testing: PHA-680632’s efficacy was assessed in xenograft models and a transgenic breast cancer animal model.
Summary: Mitosis is a highly dynamic phase of the cell cycle, and any errors can have dramatic consequences, especially in tumors with chromosomal anomalies. Aurora kinases are stringent regulators during mitosis, and PHA-680632’s inhibition of these kinases may impact mitotic regulation .
Summary: Aneuploidy (abnormal chromosome number) is common in tumors. Proper mitotic regulation is crucial to prevent aneuploidy. PHA-680632’s inhibition of Aurora kinases may contribute to maintaining chromosomal stability .
Summary: Different cell lines respond differentially to PHA-680632 treatment, suggesting the absence of critical cell cycle checkpoints. This variability could provide a favorable therapeutic window for targeting cancer cells while sparing normal cells .
Summary: PHA-680632 represents a new class of Aurora inhibitors with high potential for further development as an anticancer therapeutic. Its preclinical success warrants exploration in clinical trials .
PHA-680632 is a novel compound classified as an inhibitor of Aurora kinases, a small family of serine/threonine kinases that play crucial roles in mitosis, particularly in chromosome segregation. This compound has been identified as having potent antitumor activity across a variety of cancer cell lines, demonstrating significant tumor growth inhibition in preclinical models. The mechanism of action involves the inhibition of Aurora kinases, specifically targeting Aurora A and Aurora B, which are essential for proper cell division and chromosomal stability .
The biological activity of PHA-680632 has been extensively studied across various cancer cell lines, including U2OS, HeLa, A549, HCT116, U937, and HL-60. The compound exhibits low nanomolar IC50 values (ranging from 0.1 µM to 1.6 µM), indicating high potency in inhibiting cell proliferation . In addition to its antiproliferative effects, PHA-680632 has been shown to induce apoptosis in cancer cells and disrupt normal mitotic processes, leading to cell cycle arrest and subsequent cell death .
PHA-680632 is primarily being investigated for its potential applications as an anticancer therapeutic agent. Its ability to selectively inhibit Aurora kinases makes it a candidate for treating various malignancies characterized by aberrant mitotic processes. Preclinical studies have demonstrated its efficacy in xenograft models of breast cancer and other tumor types, suggesting its potential utility in clinical settings . Furthermore, ongoing research aims to explore combination therapies with other anticancer agents to enhance therapeutic outcomes.
Interaction studies involving PHA-680632 have focused on its selectivity towards Aurora kinases compared to other kinases. It has been assessed using kinase selectivity screening panels that evaluate its inhibitory effects on a wide range of kinases. These studies reveal that PHA-680632 exhibits a high degree of selectivity for Aurora kinases over other serine/threonine kinases, which is critical for minimizing side effects associated with broader kinase inhibition . Additionally, studies involving small interfering RNA have confirmed the role of specific Aurora kinases in mediating the observed antitumor effects of PHA-680632 .
Several compounds share structural or functional similarities with PHA-680632, particularly within the class of Aurora kinase inhibitors. Here are some notable examples:
Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |
---|---|---|---|
AZD1152 | Inhibits Aurora B kinase | 0.5 µM | Selective for Aurora B; induces apoptosis |
VX-680 | Dual inhibitor of Aurora A and B | 0.8 µM | Broad spectrum activity; less selective |
MLN8237 | Selective inhibitor of Aurora A | 0.02 µM | Advanced clinical trials; oral bioavailability |
CCT137690 | Inhibits both Aurora A and B | 0.5 µM | Multi-target profile |
PHA-680632 is unique due to its high selectivity for both Aurora A and B kinases while demonstrating significant potency at low concentrations. This specificity may lead to fewer off-target effects compared to other inhibitors that target multiple kinases indiscriminately.
PHA-680632 synthesis is based on the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bicyclic scaffold, which serves as the core pharmacophore for Aurora kinase inhibition [1] [2]. The compound was developed through structure-activity relationship analysis of several pyrrolopyrazole Aurora kinase inhibitors, leading to the identification of an optimal synthetic pathway [3] [2].
The primary synthetic route involves the combinatorial expansion of the tetrahydropyrrolo[3,4-c]pyrazole bicycle core through systematic modifications [4] [2]. The synthesis typically begins with the construction of the pyrazole ring system, followed by the introduction of the pyrrolidine moiety to form the bicyclic core structure [3] [5].
The key synthetic steps include:
Core Formation: The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is constructed through cyclization reactions involving appropriate precursors [3] [2].
Amidation Reaction: The 5-position of the pyrrolo[3,4-c]pyrazole core is functionalized with a carboxamide group through reaction with 2,6-diethylphenyl isocyanate or related reagents [1] [6].
Benzoylation: The 3-position is modified through acylation with 4-(4-methylpiperazin-1-yl)benzoyl chloride, introducing the piperazine-containing aromatic substituent [1] [6].
The final product, N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide, is obtained through these sequential transformations [1] [6].
Alternative synthetic approaches have been explored, including variations in the order of functional group introduction and different protecting group strategies to optimize yield and purity [5] [7].
High-Performance Liquid Chromatography represents the primary analytical method for purity determination and quality control of PHA-680632 [6] [8]. The compound consistently demonstrates high purity levels, with typical values ranging from 98.71% to 99.53% as determined by HPLC analysis [9] [10].
Standard HPLC conditions typically employ:
The HPLC method provides quantitative analysis for both purity determination and impurity profiling, ensuring consistent quality across different manufacturing batches [9] [10].
Nuclear Magnetic Resonance spectroscopy serves as the definitive method for structural confirmation of PHA-680632 [11] [12]. Both proton NMR (1H NMR) and carbon NMR (13C NMR) analyses are employed to verify the molecular structure.
1H NMR Analysis:
13C NMR Analysis:
The NMR data confirms the presence of characteristic signals for the pyrrolo[3,4-c]pyrazole core, the diethylphenyl substituent, and the methylpiperazine-containing benzoyl group [5] [12].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for PHA-680632 [5] [12]. The analytical approach typically employs:
The mass spectrometric analysis confirms the molecular formula C28H35N7O2 and provides additional structural verification through characteristic fragmentation patterns [1] [6].
Structural verification of PHA-680632 employs multiple complementary techniques to ensure absolute structural confirmation [13] [14].
X-ray Crystallography provides the most definitive structural information. The compound has been co-crystallized with Aurora kinase, yielding high-resolution crystal structures deposited in the Protein Data Bank [4] [15]. The X-ray structure (PDB ID: 2BMC) shows PHA-680632 in complex with Aurora-2, providing detailed binding mode information at 2.6 Å resolution [4] [15].
Infrared Spectroscopy confirms functional group presence and identity. The IR spectrum shows characteristic absorption bands for:
Elemental Analysis provides confirmation of the molecular formula through determination of carbon, hydrogen, nitrogen, and oxygen percentages [16]. The theoretical elemental composition is C: 67.04%, H: 7.03%, N: 19.55%, O: 6.38% [16].
Computational Structural Analysis through molecular modeling and docking studies provides additional structural verification. The compound has been extensively studied through computational methods, confirming its binding mode within the Aurora kinase active site [17].
Purity determination for PHA-680632 employs multiple analytical approaches to ensure product quality and consistency [13] [10].
HPLC-Based Purity Analysis represents the primary method for quantitative purity determination. The method typically achieves:
Visual Inspection provides initial quality assessment, with acceptable material appearing as white to off-white powder or beige solid [13] [10].
Solubility Testing serves as an additional quality parameter, with specifications requiring:
Moisture Content Analysis ensures product stability and accurate weight determinations for biological assays [13] [10].
Chromatographic Impurity Profiling identifies and quantifies related substances and degradation products. The method establishes acceptance criteria for:
Analytical Method | Specification | Typical Results | Equipment |
---|---|---|---|
HPLC Analysis | ≥98% purity | 98.71-99.53% | UV detector |
1H NMR | Structure confirmation | Consistent with structure | 300-500 MHz |
13C NMR | Structure confirmation | Consistent with structure | 75-125 MHz |
Mass Spectrometry | Molecular weight | M+H+ = 502.29 | LC-MS |
IR Spectroscopy | Functional groups | Characteristic bands | FT-IR |
Purity Analysis | 95.5-100% | Minimum 95.5% | HPLC |